molecular formula C10H13N3OS B13180061 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13180061
M. Wt: 223.30 g/mol
InChI Key: QCUXFKITHGXGHZ-UHFFFAOYSA-N
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Description

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a thiazepane ring fused to a pyrimidine ring with an aldehyde functional group at the 5-position

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-(1,4-thiazepan-4-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3OS/c14-8-9-6-11-10(12-7-9)13-2-1-4-15-5-3-13/h6-8H,1-5H2

InChI Key

QCUXFKITHGXGHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde typically involves the formation of the thiazepane ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with a thiazepane derivative under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets .

Biological Activity

The compound 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects, particularly focusing on anticancer and antimicrobial activities.

Synthesis of 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of pyrimidine derivatives with thiazepane intermediates under acidic or basic conditions, often employing catalysts to enhance yield and selectivity.

Anticancer Activity

Research indicates that derivatives of pyrimidine, including those like 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde , exhibit significant anticancer properties. The biological evaluation often involves assessing the compound's effect on various cancer cell lines.

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer progression, such as the ERK signaling pathway. In studies, compounds similar to 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde have demonstrated the ability to induce apoptosis in cancer cells by downregulating proteins associated with cell survival and proliferation .
  • Case Studies : For example, a study reported that pyrimidine derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. Specific derivatives showed effectiveness against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Various studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria.

  • Efficacy : In vitro assays have indicated that compounds related to 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde possess antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 mg/mL to 8.5 µM against strains like E. coli and S. aureus.
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Data Summary

Biological Activity Cell Line/Organism IC50/MIC Values Mechanism
AnticancerMCF-7~3.91 µMERK pathway inhibition
AnticancerHCT-116~0.53 µMApoptosis induction
AntimicrobialE. coli0.25 mg/mLCell wall synthesis disruption
AntimicrobialS. aureus0.5 mg/mLMetabolic interference

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